

Technical Support Center: 6-Iodo-1H-indazole Stability & Handling Guide

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Compound of Interest

Compound Name: 6-Iodo-1H-indazol-3-ol

CAS No.: 885518-78-5

Cat. No.: B1613966

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Executive Summary & Compound Profile

6-Iodo-1H-indazole (CAS: 261953-36-0) is a critical heterocyclic building block, primarily used in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and other bioactive small molecules. [1] Its utility stems from the orthogonal reactivity of the iodine handle (C-6) and the acidic N-H proton.

However, users often encounter stability challenges related to regioselective alkylation, photodeiodination, and protodeiodination under forcing conditions. This guide provides mechanistic insights and validated protocols to mitigate these risks.

Property	Data / Limit
Molecular Formula	
Molecular Weight	244.03 g/mol
Appearance	White to off-white crystalline solid
pKa (Calculated)	~12.96 (N-H acidity)
Storage	2-8°C, Inert Atmosphere (/Ar), Protect from Light
Solubility	DMSO, Methanol, DMF; Sparingly soluble in water

Core Stability Matrix

This matrix defines the boundaries of safe operation. Operating outside these parameters significantly increases the risk of degradation or side reactions.

Condition	Stability Rating	Critical Notes & Risks
Acidic (pH < 2)	Moderate	Stable to dilute mineral acids at RT.[1] Risk: Prolonged heating in strong acid (e.g., HCl/EtOH reflux > 4h) can lead to protodeiodination (loss of iodine).[1]
Basic (pH > 10)	High	The indazole ring is stable to hydrolysis.[1] Risk: Deprotonation forms the indazolyl anion, which is highly nucleophilic. In the presence of electrophiles, mixtures of N1- and N2-isomers form.
Oxidative	Low	Incompatible with strong oxidizers (, peroxides).[1] The hydrazine-like N-N bond is susceptible to oxidative cleavage or N-oxide formation.[1]
Photolytic	Critical	Highly Light Sensitive. The C-I bond is weak (~50-60 kcal/mol).[1] Exposure to UV/Vis light causes homolytic cleavage, generating radical species and free iodine (yellowing).[1]
Metal Catalysis	Variable	Risk: Under Pd-catalyzed conditions (Suzuki/Buchwald), competitive hydrodehalogenation (reduction) can occur if the catalytic cycle is slow or if a hydride source is present.[1]

Troubleshooting Guide (Q&A)

Scenario 1: "My reaction mixture turned yellow/brown during storage or workup."

Diagnosis: Photodeiodination or Oxidation. The C-I bond is photolabile.^[1] Upon exposure to light, homolytic cleavage generates an aryl radical and an iodine radical (

).[1] Two

radicals recombine to form

, which is yellow/brown.

Corrective Action:

- Immediate: Wash the organic layer with 10% aqueous Sodium Thiosulfate () during workup.^[1] This reduces back to iodide (), restoring the colorless appearance.
- Prevention: Wrap all reaction flasks, columns, and storage vials in aluminum foil. Perform reactions in a fume hood with amber lighting if possible.

Scenario 2: "I am getting a mixture of isomers during N-alkylation. How do I control this?"

Diagnosis: Lack of Regiocontrol (N1 vs. N2). The indazolyl anion is an ambident nucleophile.^[1]

- N1-Alkylation (Thermodynamic): Favored by steric bulk, high temperatures, and thermodynamic equilibration.
- N2-Alkylation (Kinetic): Often favored by chelation effects, lower temperatures, or specific solvent interactions.

Technical Insight: Under basic conditions (

/DMF), the N1-isomer is generally the major product due to the aromatic stability of the benzenoid ring system in the 1H-tautomer. However, the N2-isomer (quinoid-like character) is a persistent impurity.[1]

Corrective Action:

- For N1-Selectivity: Use

in DMF at 80-100°C. The higher temperature allows for thermodynamic equilibration to the more stable N1-isomer.

- For N2-Selectivity: Use Meerwein's salt (

) or specific directing groups, though direct N2-alkylation of 6-iodoindazole is challenging.[1]

Scenario 3: "The Iodine atom disappeared during my Suzuki coupling."

Diagnosis:Hydrodehalogenation (Reduction). In Pd-catalyzed cross-couplings, the oxidative addition of Pd(0) into the C-I bond forms an Ar-Pd(II)-I species.[1] If transmetalation is slow, this intermediate can intercept a hydride source (often from the solvent, e.g., alcohols, or the base), leading to reductive elimination of Ar-H (6-H-indazole).

Corrective Action:

- Solvent Switch: Avoid primary/secondary alcohols (MeOH, iPrOH) as solvents.[1] Use Dioxane, Toluene, or DMF.

- Catalyst Load: Increase catalyst activity (e.g., use Pd(dppf)

or XPhos Pd G2) to speed up the transmetalation step relative to the side reaction.[1]

- Base: Switch from alkoxide bases (which can act as hydride donors via

-hydride elimination) to inorganic carbonates (

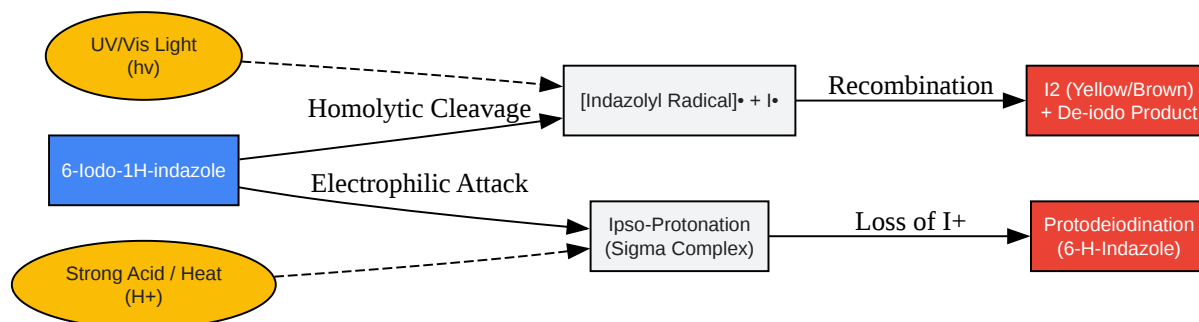
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).[1]

Mechanistic Visualizations

Diagram 1: Degradation Pathways

This diagram illustrates the two primary degradation risks: Photolysis (Light) and Acid-Catalyzed Protodeiodination.[1]

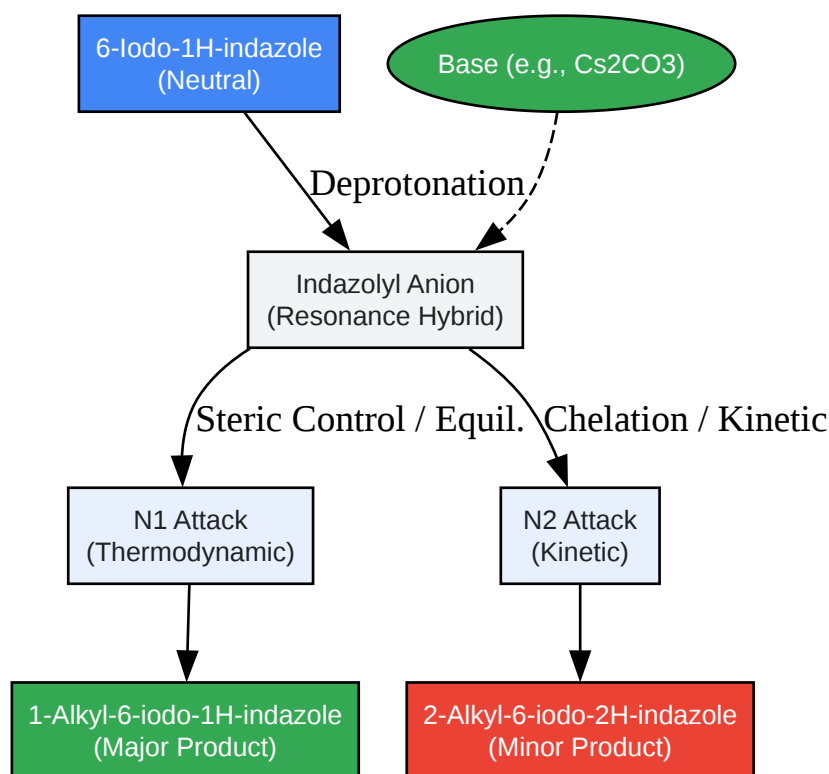


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Caption: Figure 1.[1] Degradation pathways showing photolytic cleavage (top) and acid-catalyzed protodeiodination (bottom).[1]

Diagram 2: N-Alkylation Regioselectivity Logic

Understanding the competition between N1 and N2 attack is crucial for yield optimization.



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Caption: Figure 2. Regioselectivity in basic alkylation. N1 is thermodynamically favored; N2 is kinetically accessible.[1]

Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Standard Procedure)

Use this protocol to maximize the yield of the biologically relevant N1-isomer.

- Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Dissolution: Add 6-Iodo-1H-indazole (1.0 eq) and anhydrous DMF (0.2 M concentration).
- Base Addition: Add Cesium Carbonate (, 2.0 eq).

- Note:

is preferred over

for better solubility and "Cesium Effect" enhancing N1 selectivity.
- Electrophile: Add the Alkyl Halide (1.1 eq) dropwise.
- Reaction: Heat to 80°C for 4–6 hours.
 - Checkpoint: Monitor by TLC/LCMS.[1] If N2-isomer is present, extending reaction time often converts N2 -> N1 via migration (if the alkyl group allows) or simply drives the thermodynamic product.
- Workup: Cool to RT. Dilute with EtOAc. Wash with water () to remove DMF.[1] Wash with Brine.[1] Dry over .[1]
- Purification: Flash chromatography (Hexane/EtOAc). The N1-isomer is typically less polar (higher) than the N2-isomer.[1]

Protocol B: Stability-Indicating HPLC Method

Use this method to detect degradation products (free iodine, de-iodo impurity).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 , 4.6 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 min.
- Detection:

- 254 nm: General aromatic detection.
- 220 nm: Amide/Indazole bonds.[1]
- Note: 6-Iodo-1H-indazole elutes later than the de-iodo impurity (indazole) due to the lipophilicity of the iodine atom.[1]

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Sources

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